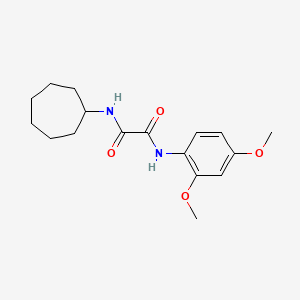![molecular formula C19H28N2O3S2 B4927005 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B4927005.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is a synthetic compound that has been the subject of significant scientific research. It is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including anticancer, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to the inhibition of cancer cell growth. It may also act by disrupting the cell membrane of fungi and viruses, leading to their death.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the expression of genes involved in cancer cell growth, and inhibit the activity of enzymes involved in DNA replication and cell division. It has also been shown to disrupt the cell membrane of fungi and viruses, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide in lab experiments include its ability to inhibit the growth of cancer cells, fungi, and viruses, making it a potentially useful therapeutic agent. However, its limitations include its complex synthesis method, which may limit its availability for use in lab experiments, and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide. These include:
1. Further studies to elucidate its mechanism of action and identify its molecular targets.
2. Studies to optimize its synthesis method and develop more efficient methods for its production.
3. Studies to evaluate its toxicity and potential side effects in vivo.
4. Studies to evaluate its efficacy in animal models of cancer, fungal infections, and viral infections.
5. Studies to develop novel derivatives of this compound with improved activity and reduced toxicity.
Conclusion:
In conclusion, this compound is a synthetic compound that has been the subject of significant scientific research due to its potential as a therapeutic agent. Its complex synthesis method and potential toxicity are limitations, but its ability to inhibit the growth of cancer cells, fungi, and viruses make it a potentially useful compound. Further research is needed to elucidate its mechanism of action, optimize its synthesis method, evaluate its toxicity, and develop novel derivatives with improved activity and reduced toxicity.
Synthesemethoden
The synthesis method for 4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide involves a multi-step process. The starting material is 4-aminobenzamide, which is reacted with allyl bromide in the presence of potassium carbonate to produce 4-allylamino-benzamide. This intermediate is then reacted with methylsulfonyl chloride in the presence of triethylamine to produce 4-[allyl(methylsulfonyl)amino]-benzamide. The final step involves the reaction of this intermediate with 2-(cyclohexylthio)ethylamine in the presence of sodium hydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
4-[allyl(methylsulfonyl)amino]-N-[2-(cyclohexylthio)ethyl]benzamide has been the subject of significant scientific research due to its potential as a therapeutic agent. It has been shown to have anticancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have antifungal and antiviral activity, with studies demonstrating its ability to inhibit the growth of Candida albicans and herpes simplex virus.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylsulfanylethyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S2/c1-3-14-21(26(2,23)24)17-11-9-16(10-12-17)19(22)20-13-15-25-18-7-5-4-6-8-18/h3,9-12,18H,1,4-8,13-15H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBCIQPTKGNSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NCCSC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]acetamide](/img/structure/B4926926.png)
![methyl 4-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4926952.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4926953.png)
![2-(2-{4-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B4926958.png)
![3-[(3,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4926960.png)

![5-({7-[(4-chlorophenyl)amino]-4-nitro-2,1,3-benzoxadiazol-5-yl}amino)-2,4(1H,3H)-pyrimidinedione](/img/structure/B4926967.png)
![2-(4-chlorophenyl)-N-({[2-methyl-5-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4926984.png)
![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![1-(3-chlorophenyl)-4-[1-(2-methyl-3-furoyl)-3-piperidinyl]piperazine](/img/structure/B4926994.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)
![2-[(4-carboxyphenyl)sulfonyl]terephthalic acid](/img/structure/B4927022.png)